4-hydroxybutanamide 4-hydroxybutanamide
Brand Name: Vulcanchem
CAS No.: 927-60-6
VCID: VC2308967
InChI: InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
SMILES: C(CC(=O)N)CO
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

4-hydroxybutanamide

CAS No.: 927-60-6

Cat. No.: VC2308967

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxybutanamide - 927-60-6

Specification

CAS No. 927-60-6
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name 4-hydroxybutanamide
Standard InChI InChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
Standard InChI Key LOESDOAIWSCMKM-UHFFFAOYSA-N
SMILES C(CC(=O)N)CO
Canonical SMILES C(CC(=O)N)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Hydroxybutanamide has a straightforward linear structure consisting of a four-carbon chain with an amide group at one end (position 1) and a hydroxyl group at the other end (position 4). The molecule contains a total of 15 bonds, including 6 non-hydrogen bonds, 1 double bond (in the amide group), and 3 rotatable bonds . The primary amide group and the primary alcohol functionality are key structural features that determine the compound's chemical behavior and reactivity .

The molecule consists of 16 atoms: 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The carbon backbone provides the structural framework, while the functional groups confer specific chemical properties . The presence of both hydrogen bond donors and acceptors influences the compound's solubility and interactions with biological macromolecules .

Physical and Chemical Properties

The molecular weight of 4-hydroxybutanamide is 103.12 g/mol, making it a relatively small organic molecule . Its physical state at room temperature is typically a solid. The compound contains 2 hydrogen bond donors and has a topological polar surface area of 63.3 Ų . These properties contribute to its solubility profile and potential for membrane permeability, important considerations for pharmaceutical applications.

The hydroxyl group (–OH) in 4-hydroxybutanamide can participate in hydrogen bonding, which influences its solubility in various solvents. Similarly, the amide group can act as both a hydrogen bond donor and acceptor. The compound's 3 rotatable bonds provide conformational flexibility, which may be important for its ability to interact with biological targets .

Spectroscopic and Identification Data

The compound can be precisely identified using various spectroscopic techniques. The following table summarizes key identification parameters for 4-hydroxybutanamide:

ParameterValue
Chemical FormulaC4H9NO2
Molecular Weight103.12 g/mol
IUPAC Name4-hydroxybutanamide
CAS Registry Number927-60-6
SMILES NotationNC(=O)CCCO
InChIInChI=1S/C4H9NO2/c5-4(7)2-1-3-6/h6H,1-3H2,(H2,5,7)
InChIKeyLOESDOAIWSCMKM-UHFFFAOYSA-N

The compound exhibits characteristic spectroscopic features. In nuclear magnetic resonance (NMR) spectroscopy, the presence of amide and hydroxyl protons, along with the methylene protons in the carbon chain, creates a distinctive pattern that aids in structural confirmation .

Biological Activities and Applications

Applications in Medicinal Chemistry

The true potential of 4-hydroxybutanamide lies in its derivatives, which have shown promising biological activities. The compound serves as a starting material for synthesizing more complex molecules with therapeutic effects . Research has demonstrated that modifications of the basic structure can lead to compounds with significant pharmacological properties, particularly in areas such as cancer treatment and neuropharmacology .

The primary areas where derivatives of 4-hydroxybutanamide have shown promising activity include:

  • Anticancer and antimetastatic agents

  • Inhibitors of matrix metalloproteinases (MMPs)

  • GABA uptake inhibitors affecting the central nervous system

These applications highlight the versatility of 4-hydroxybutanamide as a scaffold for developing bioactive compounds with diverse mechanisms of action.

Derivatives as Anticancer and Antimetastatic Agents

Some of the most promising applications of 4-hydroxybutanamide derivatives are in cancer treatment. Researchers have developed hybrid compounds incorporating the 4-hydroxybutanamide structure that demonstrate both cytotoxic and antimetastatic properties .

One notable derivative, 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, combines butanehydroxamate and styrenesulfonamide moieties. This hybrid compound was designed to target multiple pathways involved in cancer progression . In vitro screening against HeLa cells and in vivo testing against Lewis lung carcinoma demonstrated significant anticancer activity . The compound induced apoptosis, disrupted the cell cycle profile leading to arrest of proliferative phases, and caused morphological changes including enhanced adhesive properties and reduction in the nuclear-to-cytoplasm ratio .

Another derivative, N1-hydroxy-N4-phenylbutanediamide, showed promising results in a mouse model of B16 melanoma. This compound demonstrated both antitumor and antimetastatic effects, with 61.5% inhibition of tumor growth and an impressive 88.6% inhibition of metastasis . The researchers also noted that this compound had low acute toxicity, making it a potential candidate for further development .

GABA Uptake Inhibition and Central Nervous System Effects

Derivatives of 4-hydroxybutanamide have also been investigated for their potential in treating central nervous system disorders through inhibition of γ-aminobutyric acid (GABA) uptake transporters . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and compounds that enhance its activity have potential applications in conditions such as epilepsy, anxiety, and other neurological disorders .

Research has focused on N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives, which have shown activity as inhibitors of murine GABA transport proteins (GAT1-GAT4) . These compounds are characterized by pIC50 values ranging from 3.92 to 5.06 and demonstrate some subtype selectivity .

Among the compounds studied, the N-4-chlorobenzylamide derivative was identified as the most potent GAT inhibitor (specifically for mGAT3), while the N-benzylamide derivative was most active in the GAT1-binding assay (pKi = 4.96) . Structure-activity relationship studies highlighted the importance of both benzhydryl and benzylamide moieties for the activity of these compounds as GAT inhibitors .

Structure-Activity Relationships

Anticancer Derivatives

The anticancer and antimetastatic properties of 4-hydroxybutanamide derivatives appear to be influenced by specific structural features. In hybrid compounds like 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide, the combination of butanehydroxamate and styrenesulfonamide moieties creates a multi-targeted agent . The hydroxamate group is known to inhibit metalloenzymes, while the sulfonamide moiety may contribute to other mechanisms of action, resulting in both antiproliferative and antimetastatic effects .

GABA Uptake Inhibitors

For derivatives acting as GABA uptake inhibitors, structure-activity relationship studies have identified key structural features necessary for activity . The N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives with the most promising activity share specific structural elements:

  • The benzhydryl (diphenylmethyl) group appears to be crucial for binding to GAT proteins

  • The benzylamide moiety significantly influences the potency and selectivity

  • Substituents on the benzyl ring (such as chlorine in the 4-position) can enhance activity against specific GAT subtypes

  • The 4-hydroxybutanamide backbone provides the appropriate spacing and orientation of key pharmacophores

These findings provide valuable insights for the rational design of new GABA uptake inhibitors based on the 4-hydroxybutanamide scaffold, potentially leading to improved therapeutics for neurological disorders .

Future Research Directions

The promising biological activities of 4-hydroxybutanamide derivatives open several avenues for future research:

  • Further structural optimization to enhance potency and selectivity of anticancer and antimetastatic agents

  • Development of more selective GABA uptake inhibitors for specific neurological conditions

  • Exploration of additional therapeutic applications based on the versatile 4-hydroxybutanamide scaffold

  • Investigation of the detailed mechanisms of action of these compounds at the molecular level

  • Development of improved synthetic methods for the preparation of novel derivatives

  • Comprehensive preclinical evaluation, including expanded toxicological studies and pharmacokinetic assessments

Researchers have noted that compounds like 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide can serve as bases for further structure optimization to design new highly-effective antimetastatic and antitumor agents . Similarly, the development of new GABA uptake inhibitors based on the 4-hydroxybutanamide structure offers promising opportunities for treating neurological disorders .

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